2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O3S/c1-13(33)27-20-18(21-29-19(31-35-21)14-8-4-3-5-9-14)22(36-2)30-32(20)12-17(34)28-16-11-7-6-10-15(16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSRXYUKNHYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)SC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” involves multiple steps, each targeting the formation of specific functional groups and rings. A general synthetic route might include:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: Cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative.
Attachment of the Phenyl Group: Through a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Methylsulfanyl Group: Via nucleophilic substitution or thiolation reactions.
Formation of the Acetamido Group: By acylation of an amine group.
Addition of the Trifluoromethyl Group: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each step to maximize yield and purity. This might involve:
Catalysts: Use of metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetamido and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Varied depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structures have been tested for their ability to inhibit cancer cell growth. Notably, compounds with oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies .
Anti-inflammatory Properties
In silico studies have indicated that compounds with similar frameworks can act as inhibitors of inflammatory pathways, specifically targeting enzymes like 5-lipoxygenase (5-LOX). This suggests that the compound could be further explored for its anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
The compound's structure also positions it as a candidate for agricultural use, particularly in combating phytopathogenic fungi. Research has indicated that similar oxadiazole compounds demonstrate fungicidal activity, making this compound a potential agent for protecting crops from fungal diseases .
Case Studies
Mechanism of Action
The mechanism of action of “2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key structural variations among similar acetamide derivatives include:
- Core Heterocycles: The target compound’s pyrazole-oxadiazole hybrid contrasts with triazole-dominated cores in analogs (e.g., 1,2,4-triazole in –4, 9). Oxadiazoles are known for improved metabolic stability compared to triazoles due to reduced susceptibility to enzymatic degradation .
- : Features a chloro-trifluoromethylphenyl group, similar to the target compound, but paired with a pyridinyl-triazole core. The chloro substituent may enhance halogen bonding but increase molecular weight . : Includes a nitrophenyl group, introducing strong electron-withdrawing effects that could modulate redox activity .
Physicochemical and Spectral Properties
- Spectral Data :
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Spectral Characteristics of Analogous Compounds
| Compound Feature | 1H NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic protons () | 6.95–7.60 (multiplet) | – | |
| Acetamide carbonyl () | – | 1669 (C=O) | |
| C-S bond () | – | 681 (C-S) |
Biological Activity
The compound 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide , also known by its CAS number 1223853-83-5 , is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 516.5 g/mol . The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.5 g/mol |
| CAS Number | 1223853-83-5 |
Antimicrobial Properties
Recent studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to the target molecule have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Research has highlighted that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . In vitro studies have reported IC50 values indicating effective inhibition of COX-II, suggesting that this compound may also possess similar properties.
Anticancer Activity
In vitro assays have revealed that related compounds exhibit cytotoxic effects on cancer cell lines. The presence of the oxadiazole moiety is particularly noted for enhancing anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
The biological activity of This compound is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It might modulate signaling pathways related to apoptosis and cell proliferation.
- Interaction with DNA/RNA : Potential interactions with nucleic acids could lead to disruption in replication processes in pathogenic organisms.
Study 1: Antimicrobial Efficacy
A study conducted on pyrazole derivatives demonstrated promising results against M. tuberculosis, with specific modifications leading to enhanced binding affinity to target enzymes . The study utilized molecular docking techniques to predict interactions and validate findings through biological assays.
Study 2: COX-II Inhibition
Research highlighted the anti-inflammatory potential of structurally related compounds showing selective inhibition of COX-II with IC50 values ranging from 0.011 μM to 17.5 μM , indicating a strong therapeutic window for inflammation-related conditions .
Study 3: Anticancer Properties
In vitro testing on various cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, suggesting a potential role in cancer therapeutics . The findings emphasize the need for further exploration into the compound's structure-activity relationship.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization, coupling, and purification. A common approach includes:
- Reagents and Catalysts : Pyridine and zeolite (Y-H) are used as catalysts for cyclocondensation reactions at 150°C under reflux .
- Purification : Ethanol recrystallization and acid-ice quenching are critical for isolating the product .
- Optimization : Reaction time (1–5 hours) and solvent choice (ethanol/water mixtures) significantly affect yield. For example, KOH in aqueous ethanol facilitates thiol-alkylation steps .
Q. How is the compound characterized structurally, and what analytical methods ensure purity?
- Spectroscopic Techniques :
- NMR (1H/13C): Confirms acetamide, oxadiazole, and pyrazole moieties .
- IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) .
- Chromatography : HPLC ensures >95% purity, while TLC monitors reaction progress .
Q. What preliminary biological activities have been reported for this compound?
- Antiproliferative Activity : Demonstrated against cancer cell lines (e.g., IC₅₀ values in µM range) via mitochondrial apoptosis pathways .
- Antimicrobial Potential : Structural analogs with triazole-thiol groups show activity against Gram-positive bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
-
Critical Parameters :
Parameter Optimal Range Impact Temperature 150°C (reflux) Avoids decomposition of thermally sensitive groups Solvent Ethanol/water (1:1) Balances solubility and reaction kinetics Catalyst Loading 0.01 M zeolite (Y-H) Enhances cyclization efficiency -
Side Reactions : Over-alkylation or oxidation of thioether groups can occur if pH > 7. Acidic quenching mitigates this .
Q. What methodologies are used to evaluate its mechanism of action in biological systems?
- In Vitro Assays :
- Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition) using fluorescence-based assays .
- Cellular Uptake : Radiolabeled analogs track intracellular accumulation .
- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to oxadiazole-sensitive targets like PARP-1 .
Q. How do structural modifications influence its activity?
-
Structure-Activity Relationship (SAR) :
Substituent Effect on Activity Source Methylsulfanyl (S–CH₃) Enhances lipophilicity and membrane permeability Trifluoromethylphenyl Improves metabolic stability via steric hindrance Oxadiazole Ring Increases electron-withdrawing effects, boosting kinase affinity
Q. How do researchers resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in antiproliferative IC₅₀ values may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
- Stereochemical Purity : Enantiomeric impurities (>5%) can skew results, necessitating chiral HPLC validation .
Q. What computational tools predict its stability and reactivity?
- DFT Calculations : Model degradation pathways (e.g., hydrolysis of acetamide groups) .
- QSPR Models : Correlate logP values with solubility and bioavailability .
Q. How is the compound stored to maintain stability?
- Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation .
- Humidity : Desiccated (<10% RH) to avoid hydrolysis of the oxadiazole ring .
Data Contradiction Analysis Example
Conflict : Variability in antifungal activity (MIC: 2–64 µg/mL) across studies.
- Resolution :
- Structural Analog Comparison : Substitution of methylsulfanyl with furan reduces activity by 8-fold .
- Assay Variability : Broth microdilution (CLSI) vs. agar diffusion yields divergent results due to diffusion limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
